molecular formula C25H24N2O6 B2692224 methyl 4-(2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate CAS No. 898417-50-0

methyl 4-(2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate

Cat. No. B2692224
CAS RN: 898417-50-0
M. Wt: 448.475
InChI Key: GSRDNQJDQWZYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a useful research compound. Its molecular formula is C25H24N2O6 and its molecular weight is 448.475. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tubulin Polymerization Inhibition

  • Application : A compound similar to methyl 4-(2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate, namely methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, has shown antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization. This function is crucial in cancer therapy as it can disrupt cell division.
  • Reference : (Minegishi et al., 2015)

Synthesis of Heterocyclic Systems

  • Application : Methyl 2-[bis(acetyl)ethenyl]aminopropenoate, another similar compound, is used in synthesizing various heterocyclic systems. This kind of synthesis is important in the development of new pharmaceuticals and chemical compounds.
  • Reference : (Selič & Stanovnik, 1997)

Grignard Reactions

  • Application : In a study involving methyl 4-methyl-5-oxo-hexanoate, similar to the queried compound, it was used to understand the stereochemistry of Grignard reactions. These reactions are fundamental in organic chemistry for creating carbon-carbon bonds.
  • Reference : (Colantoni et al., 1978)

Synthesis of Novel Pyridine Derivatives

  • Application : Synthesis of novel pyridine derivatives from similar compounds like 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine- carbonitrile. These derivatives have potential applications in pharmaceutical chemistry and material science.
  • Reference : (Al-Issa, 2012)

properties

IUPAC Name

methyl 4-[[2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6/c1-16-11-18-5-3-4-6-21(18)27(16)13-20-12-22(28)23(14-32-20)33-15-24(29)26-19-9-7-17(8-10-19)25(30)31-2/h3-10,12,14,16H,11,13,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRDNQJDQWZYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.